4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzoic acid and 2-fluoro-5-(trifluoromethyl)aniline.
Amide Formation: The key step in the synthesis is the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, potentially leading to the formation of different functional groups on the benzamide scaffold.
Scientific Research Applications
4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Due to its unique chemical structure, the compound is explored for use in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.
4-tert-butyl-N-[2-fluoro-5-(difluoromethyl)phenyl]benzamide: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can influence its chemical and biological properties.
4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide: This compound has an acetamide group instead of a benzamide group, which can alter its stability and reactivity.
Properties
IUPAC Name |
4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO/c1-17(2,3)12-6-4-11(5-7-12)16(24)23-15-10-13(18(20,21)22)8-9-14(15)19/h4-10H,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFOMEVVILXZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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